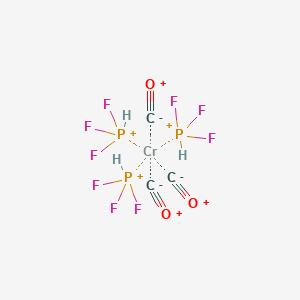
Chromium, tricarbonyltris(phosphorus trifluoride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, tricarbonyltris(phosphorus trifluoride) is a coordination compound with the formula C₃CrF₉O₃P₃. It is a complex of chromium with three carbonyl (CO) groups and three phosphorus trifluoride (PF₃) ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium, tricarbonyltris(phosphorus trifluoride) typically involves the reaction of chromium hexacarbonyl (Cr(CO)₆) with phosphorus trifluoride (PF₃) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds as follows:
[ \text{Cr(CO)}_6 + 3 \text{PF}_3 \rightarrow \text{Cr(CO)}_3(\text{PF}_3)_3 + 3 \text{CO} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of chromium, tricarbonyltris(phosphorus trifluoride) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and the use of specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Chromium, tricarbonyltris(phosphorus trifluoride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as bromine or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or carbonyl compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) species, while reduction reactions may produce chromium(II) species. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Scientific Research Applications
Chromium, tricarbonyltris(phosphorus trifluoride) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of chromium, tricarbonyltris(phosphorus trifluoride) involves its ability to coordinate with other molecules through its carbonyl and phosphorus trifluoride ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Chromium, tricarbonyltris(phosphorus trifluoride) can be compared with other similar compounds, such as:
Chromium hexacarbonyl (Cr(CO)₆): A similar chromium complex with six carbonyl ligands.
Chromium, tricarbonyltris(phosphine): A related compound with phosphine ligands instead of phosphorus trifluoride.
Chromium, tricarbonyltris(phosphorus trichloride): A compound with phosphorus trichloride ligands instead of phosphorus trifluoride.
The uniqueness of chromium, tricarbonyltris(phosphorus trifluoride) lies in its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other chromium complexes .
Properties
CAS No. |
31616-43-0 |
|---|---|
Molecular Formula |
C3H3CrF9O3P3+3 |
Molecular Weight |
402.96 g/mol |
IUPAC Name |
carbon monoxide;chromium;trifluorophosphanium |
InChI |
InChI=1S/3CO.Cr.3F3HP/c3*1-2;;3*1-4(2)3/h;;;;3*4H/q;;;;3*+1 |
InChI Key |
VUWCYJOCQIOBEI-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















